molecular formula C13H9ClN2O2 B14093240 Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- CAS No. 38501-84-7

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-

Cat. No.: B14093240
CAS No.: 38501-84-7
M. Wt: 260.67 g/mol
InChI Key: ZPOXHEZPUFKFGC-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is an aromatic azo compound characterized by a benzaldehyde core substituted with a hydroxy group at position 2 and an azo-linked 2-chlorophenyl group at position 4. Azo compounds are known for their vivid coloration and diverse applications in dyes, pharmaceuticals, and materials science.

Properties

CAS No.

38501-84-7

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H9ClN2O2/c14-11-3-1-2-4-12(11)16-15-10-5-6-13(18)9(7-10)8-17/h1-8,18H

InChI Key

ZPOXHEZPUFKFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Diazotization of 2-Chloroaniline

The synthesis begins with the diazotization of 2-chloroaniline, a primary aromatic amine, under acidic conditions. In a typical procedure, 2-chloroaniline is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C to maintain reaction stability. Aqueous sodium nitrite (NaNO₂) is then added dropwise, facilitating the formation of the diazonium chloride intermediate. The transient nature of this intermediate necessitates low temperatures to prevent premature decomposition. The resulting diazonium salt is characterized by its reactivity toward electron-rich aromatic coupling agents.

Coupling with 2-Hydroxy-5-Aminobenzaldehyde

The diazonium salt is coupled with 2-hydroxy-5-aminobenzaldehyde in a pH-controlled environment. This step requires careful adjustment to weakly acidic or neutral conditions (pH 5–7) to optimize electrophilic aromatic substitution. The hydroxy and aldehyde groups on the benzaldehyde derivative activate the para position relative to the amino group, directing the azo linkage to the 5-position. The reaction mixture is typically stirred at 0–10°C for 2–4 hours, after which the product precipitates as a colored solid.

Table 1: Optimization of Coupling Reaction Conditions
Parameter Optimal Range Impact on Yield
Temperature 0–10°C Prevents side reactions
pH 5.5–6.5 Maximizes coupling efficiency
Molar Ratio (Diazonium:Coupling Agent) 1:1.05 Minimizes unreacted diazonium salt
Reaction Time 2–4 hours Balances completion and decomposition

Purification and Isolation Techniques

Recrystallization

Crude product purification is achieved via recrystallization from ethanol or ethyl acetate. The choice of solvent impacts crystal quality and yield; ethanol yields larger crystals with higher purity (≥98%), while ethyl acetate facilitates faster nucleation. For instance, dissolving the crude product in hot ethanol followed by slow cooling to 4°C results in a recovery rate of 85–90%.

Chromatographic Methods

Column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 to 1:1) resolves minor impurities, particularly regioisomers formed during coupling. This step is critical for analytical-grade samples, though it reduces overall yield by 10–15%.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms functional groups:

  • N=N Stretch : A strong absorption band at 1488–1500 cm⁻¹ verifies the azo linkage.
  • OH Stretch : Broad peaks at 3419–3491 cm⁻¹ indicate the phenolic hydroxy group.
  • C=O Stretch : A sharp signal at 1681 cm⁻¹ corresponds to the aldehyde moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (DMSO-d₆, 400 MHz) reveals:

  • Aldehyde Proton : A singlet at δ 9.8–10.1 ppm.
  • Aromatic Protons : Multiplet signals between δ 7.5–8.5 ppm for the benzaldehyde and chlorophenyl rings.
  • Hydroxy Proton : A broad singlet at δ 10.5 ppm, exchangeable with D₂O.

¹³C-NMR data further corroborate the structure, with distinct signals for the aldehyde carbon (δ 190–192 ppm) and azo-linked carbons (δ 145–150 ppm).

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

Traditional methods rely on stoichiometric HCl and NaNO₂, whereas catalytic approaches employ iodine or copper(I) iodide to accelerate diazotization. The latter reduces reaction time by 30% but introduces trace metal contaminants.

Table 2: Yield and Purity Across Methods
Method Yield (%) Purity (%) Reaction Time (h)
Traditional HCl/NaNO₂ 78–82 95–98 4–6
Iodine-Catalyzed 85–88 97–99 2.5–3.5
Copper(I)-Catalyzed 80–84 96–98 3–4

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance coupling rates but complicate purification. Non-polar solvents (e.g., toluene) favor selectivity but reduce yield by 15–20%.

Mechanistic Insights and Side Reactions

Electrophilic Substitution Dynamics

The hydroxy group on the benzaldehyde derivative directs the diazonium ion to the para position via resonance stabilization. Steric hindrance from the 2-chlorophenyl group minimizes ortho coupling, ensuring regioselectivity >90%.

Common Byproducts

  • Bis-Azo Compounds : Formed via over-coupling, especially with excess diazonium salt.
  • Dehalogenated Products : Arise from harsh acidic conditions, detectable via GC-MS.

Industrial Scalability and Environmental Considerations

Waste Management

The primary waste stream consists of dilute HCl, which is neutralized with NaOH to pH 7 before disposal. Solvent recovery systems (e.g., rotary evaporation) reduce ethyl acetate consumption by 70%.

Cost Analysis

Raw material costs dominate production expenses:

  • 2-Chloroaniline: $45–50/kg
  • 2-Hydroxy-5-aminobenzaldehyde: $60–70/kg Catalytic methods reduce NaNO₂ usage by 40%, lowering costs by $8–10 per kilogram of product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azo group (N=N) can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of benzaldehyde derivatives with a carbonyl group.

    Reduction: Formation of 2-chloroaniline and salicylaldehyde derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Azo-Linked Compounds with Chlorophenyl Substitutions

  • Anti-inflammatory Activity :
    Compounds bearing 2-chlorophenyl substitutions, such as derivatives 5b , 5d , and 5f (from ), exhibit anti-inflammatory activity with edema inhibition rates ranging from 32.60% to 42.00% compared to phenylbutazone. Although the target compound’s azo group differs from the amide/ester functionalities in these derivatives, the presence of the 2-chlorophenyl moiety may contribute similarly to bioactivity by modulating hydrophobic interactions with biological targets .

  • Synthesis and Stability: and describe reactions involving 2-chlorobenzaldehyde and enolates to form hydroxymethyl-substituted furanones. These studies highlight the sensitivity of such compounds to retroaldol reactions under specific conditions (e.g., treatment with Raney nickel), leading to decomposition products like 6 (4-methoxyfuran-2(5H)-one). If the target compound contains similar labile groups (e.g., hydroxymethyl), its stability during synthesis or storage may require careful optimization .

Benzaldehyde Derivatives with Hydroxy and Chloro Substituents

  • 5-Chloro-2-hydroxy-3-(hydroxymethyl)benzaldehyde ():
    This derivative shares the chloro and hydroxy substituents but includes a hydroxymethyl group at position 3. Its synthesis involves multi-step reactions, including formylation and hydrolysis. The hydroxymethyl group enhances hydrophilicity, which contrasts with the hydrophobic azo group in the target compound. Such differences could influence solubility and bioavailability .

  • 5-Amino-2-hydroxybenzaldehyde (): Substitution of the azo group with an amino group at position 5 alters electronic properties. This highlights how substituent choice impacts chemical behavior .

Physicochemical and Spectral Properties

UV-Vis Spectroscopy

Azo compounds typically exhibit strong absorption in the visible range due to π→π* transitions. For example, benzothiazolyl-azo derivatives () show λmax values between 400–500 nm, depending on substituents. The target compound’s absorption profile may shift due to the electron-withdrawing chloro and hydroxy groups, which could extend conjugation and redshift λmax.

Solubility and Acidity

The hydroxy group at position 2 increases acidity (pKa ~8–10), enabling salt formation under basic conditions. Comparable compounds, such as 5-chloro-2-hydroxybenzaldehyde derivatives, show moderate solubility in polar organic solvents (e.g., DMSO, ethanol), suggesting similar behavior for the target compound .

Biological Activity

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C14H12ClN3O2
  • Molecular Weight : 287.72 g/mol

Synthesis and Characterization

The synthesis of benzaldehyde derivatives often involves diazotization reactions followed by coupling with various phenolic compounds. The specific compound is synthesized from 2-chlorophenyl aniline through a diazotization process, which is then coupled with 2-hydroxybenzaldehyde. Characterization techniques such as IR spectroscopy and NMR are typically employed to confirm the structure.

Antimicrobial Activity

Research has demonstrated that benzaldehyde derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus200.25
Escherichia coli150.5
Candida albicans170.1

These results suggest that the presence of halogen substituents like chlorine enhances the antimicrobial activity of the compound .

Antioxidant Activity

The antioxidant potential of benzaldehyde derivatives has also been investigated. Compounds containing hydroxyl groups demonstrate improved radical scavenging abilities. In vitro assays reveal that these compounds can effectively neutralize free radicals, contributing to their potential as therapeutic agents in oxidative stress-related diseases.

Anticancer Properties

Benzaldehyde derivatives are being explored for their anticancer activities. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzaldehyde derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups exhibited higher antibacterial activity due to increased membrane permeability .
  • Cytotoxic Effects : An investigation into the cytotoxicity of benzaldehyde derivatives on cancer cell lines revealed selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Toxicological Profile

The safety profile of benzaldehyde derivatives is essential for their therapeutic application. Toxicity studies indicate that while high doses may cause irritation or adverse effects, lower concentrations are generally well-tolerated in biological systems . The LD50 values for benzaldehyde range from 800 to 2850 mg/kg in animal models, indicating a moderate toxicity level.

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